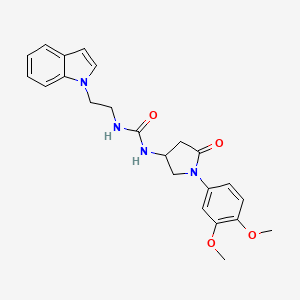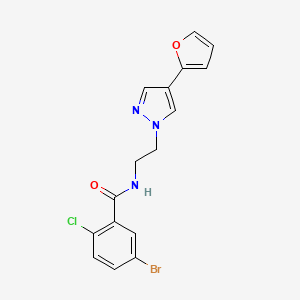
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as FPOP, is a chemical compound that has been widely used in scientific research for various purposes. FPOP is a derivative of piperazine and has a molecular weight of 438.56 g/mol. This compound has gained attention in recent years due to its unique properties and potential applications in different fields of science.
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
Serap Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These molecules, including structures related to the queried compound, were tested for antimicrobial, antilipase, and antiurease activities, showing promising results in these applications. The study demonstrates the potential of such compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
PET Tracers for Serotonin 5-HT(1A) Receptors
Gonzalo García et al. (2014) discussed the development of PET tracers for serotonin 5-HT(1A) receptors, utilizing compounds structurally related to the queried molecule. These tracers have shown high brain uptake, slow brain clearance, and stability, highlighting their potential in neuropsychiatric disorder research (García et al., 2014).
Synthesis and Antimicrobial Activity
V. Mishra et al. (2019) synthesized derivatives related to the compound of interest and evaluated their antimicrobial activity. Some derivatives showed potent activity against various bacterial and fungal strains, indicating the potential of these compounds in antimicrobial research (Mishra et al., 2019).
Antitumor Activity
Yong Ding et al. (2016) prepared a series of Schiff bases containing a related piperazine group and evaluated their antitumor activity. The study found that some compounds exhibited significant inhibitory activity against tumor cells, suggesting their potential use in cancer research (Ding et al., 2016).
Green Synthesis and Evaluation of Antitumor Activity
Another study by Yong Ding et al. (2016) focused on the green synthesis of triazole Schiff bases containing a piperazine group similar to the queried compound. These compounds demonstrated good to excellent inhibitory activity against CDC25B, indicating their potential in antitumor research (Ding et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S/c20-15-3-5-16(6-4-15)24-11-9-23(10-12-24)8-7-21-18(25)19(26)22-14-17-2-1-13-27-17/h1-6,13H,7-12,14H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMKINPKHJTSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

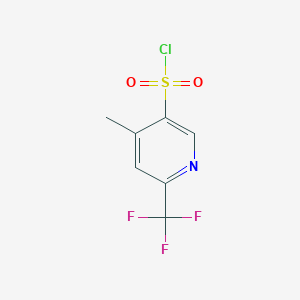
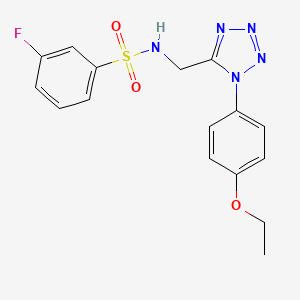
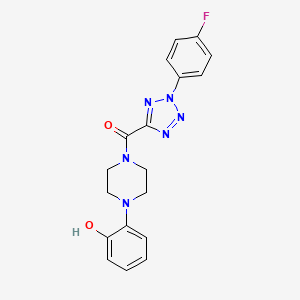
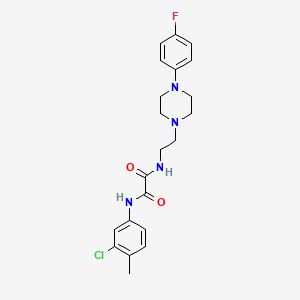
![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994998.png)
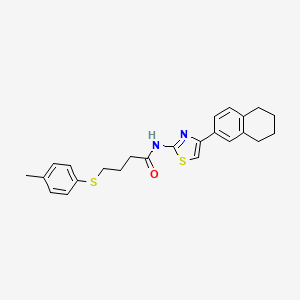
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile](/img/structure/B2995003.png)
![2-Chloro-1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)propan-1-one](/img/structure/B2995005.png)

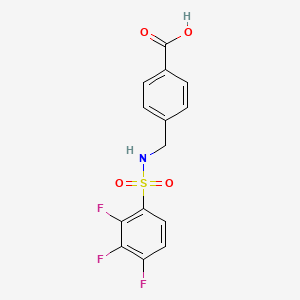
![2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2995008.png)
